

physical and chemical properties of 4,6-dimethyl-1H-indole-2-carboxylic acid

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Compound of Interest

Compound Name: 4,6-dimethyl-1H-indole-2-carboxylic Acid

Cat. No.: B1306672

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An In-depth Technical Guide to 4,6-dimethyl-1H-indole-2-carboxylic acid

Introduction

4,6-dimethyl-1H-indole-2-carboxylic acid, with the CAS Number 383132-27-2, is a heterocyclic organic compound belonging to the indole derivative family.[1][2] The indole nucleus is a prevalent scaffold in numerous natural products and synthetic molecules of significant biological and pharmacological importance.[3] This structural motif is a key component in many drug molecules, contributing to their diverse therapeutic activities.[3] Consequently, substituted indoles such as **4,6-dimethyl-1H-indole-2-carboxylic acid** are of great interest to researchers in medicinal chemistry and drug development for their potential as building blocks in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its known physical and chemical properties, proposed experimental protocols, and potential biological relevance based on related structures.

Physicochemical Properties

The fundamental physicochemical characteristics of **4,6-dimethyl-1H-indole-2-carboxylic acid** are summarized below. While experimental data for this specific molecule is limited in publicly available literature, computational predictions and data from analogous compounds provide valuable insights.

Table 1: Compound Identifiers and Structural Details

Identifier	Value
IUPAC Name	4,6-dimethyl-1H-indole-2-carboxylic acid
CAS Number	383132-27-2[1]
Molecular Formula	C ₁₁ H ₁₁ NO ₂ [2][4]
Canonical SMILES	CC1=CC(=C2C=C(NC2=C1)C(=O)O)C[4]
InChI	InChI=1S/C11H11NO2/c1-6-3-7(2)8-5-10(11(13)14)12-9(8)4-6/h3-5,12H,1-2H3,(H,13,14)[4]

| InChIKey | HRHYVQGVACIBPS-UHFFFAOYSA-N[4] |

Table 2: Computed and Experimental Physical Properties

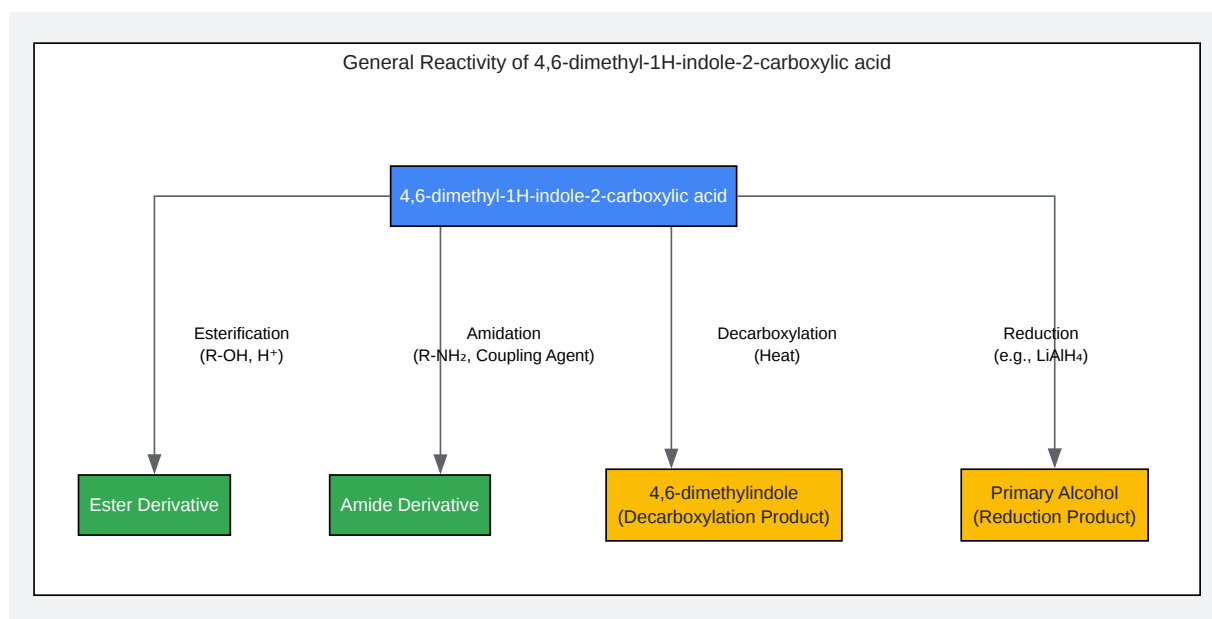
Property	Value	Source
Molecular Weight	189.21 g/mol	PubChem (Computed)[5] [6]
Monoisotopic Mass	189.07898 Da	PubChem (Computed)[4]
XLogP3	2.6	PubChem (Predicted)[4]
Hydrogen Bond Donor Count	2	PubChem (Computed)[5]
Hydrogen Bond Acceptor Count	2	PubChem (Computed)[5]
Rotatable Bond Count	1	PubChem (Computed)[5]
Topological Polar Surface Area	53.1 Å ²	PubChem (Computed)[5]
Melting Point	Not available. For comparison, the parent indole-2-carboxylic acid melts at 202-206 °C.[7]	-
Boiling Point	Not available. Carboxylic acids generally have high boiling points due to strong intermolecular hydrogen bonding.[8]	-
Solubility	Insoluble in water. Generally soluble in organic solvents like ethanol, DMSO, and diethyl ether.[8] Indole-2-carboxylic acid derivatives show good solubility in DMSO.[9]	-

| pKa | Not available. The pKa of carboxylic acids is typically around 5.[10] | - |

Chemical Properties and Reactivity

The reactivity of **4,6-dimethyl-1H-indole-2-carboxylic acid** is governed by its three key structural features: the indole ring, the carboxylic acid group, and the two methyl substituents.

- **Indole Ring:** The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the electron-withdrawing nature of the carboxylic acid at the 2-position can deactivate the ring towards certain electrophilic attacks.
- **Carboxylic Acid Group:** This functional group can undergo typical reactions such as esterification with alcohols, amide formation with amines, and reduction to the corresponding alcohol. It also imparts acidic properties to the molecule.^[11]
- **Decarboxylation:** Like many indole-2-carboxylic acids, this compound can undergo decarboxylation upon heating or under catalytic conditions to yield 4,6-dimethylindole.^[12]



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Caption: General chemical transformations of **4,6-dimethyl-1H-indole-2-carboxylic acid**.

Experimental Protocols

Proposed Synthesis: Reissert Indole Synthesis Adaptation

A common method for synthesizing indole-2-carboxylic acids is the Reissert synthesis. This protocol adapts the classical approach, starting from a commercially available or readily synthesized nitrotoluene derivative.

Workflow:

- **Condensation:** 3,5-Dimethyl-2-nitrotoluene reacts with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to form an intermediate ethyl pyruvate derivative.
- **Reductive Cyclization:** The intermediate undergoes reductive cyclization using a reducing agent such as zinc in acetic acid or catalytic hydrogenation. This step reduces the nitro group to an amine, which then spontaneously cyclizes to form the indole ring.
- **Hydrolysis:** The resulting ethyl ester is hydrolyzed to the carboxylic acid using a base (e.g., NaOH) followed by acidic workup.



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Caption: Workflow for the proposed synthesis of the target compound via Reissert methodology.

Detailed Protocol:

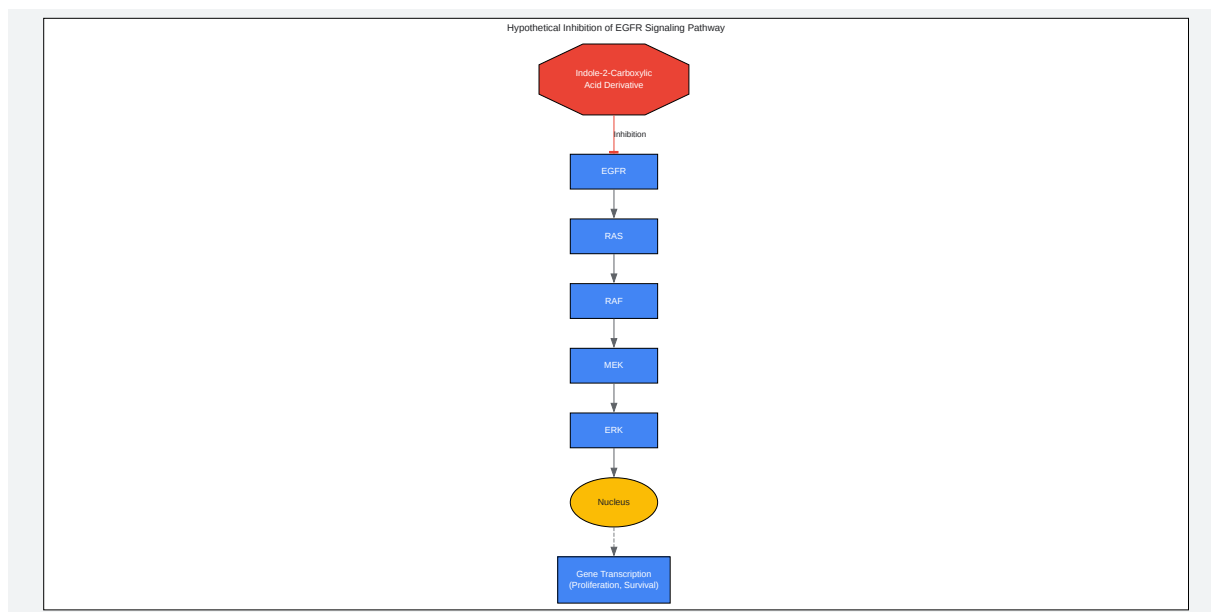
- **Step 1: Condensation:** To a solution of sodium ethoxide (1.2 eq) in absolute ethanol, add 3,5-dimethyl-2-nitrotoluene (1.0 eq) followed by the dropwise addition of diethyl oxalate (1.1 eq) while maintaining the temperature below 10°C. Stir the reaction mixture at room temperature for 16-18 hours.^[13] The solvent is then removed under reduced pressure.
- **Step 2: Reductive Cyclization:** Dissolve the crude intermediate in glacial acetic acid. Add zinc dust (4-5 eq) portion-wise while monitoring the exothermic reaction. After the addition is complete, heat the mixture to 80-90°C for 2-3 hours. Cool the reaction, filter off the excess zinc, and concentrate the filtrate.

- Step 3: Hydrolysis and Purification: Dissolve the resulting crude ester in an ethanol/water mixture and add sodium hydroxide (2-3 eq). Reflux the mixture for 2-4 hours until hydrolysis is complete (monitored by TLC). Cool the solution, acidify with concentrated HCl to precipitate the product. Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Potential Biological Activity and Signaling Pathways

While the specific biological activity of **4,6-dimethyl-1H-indole-2-carboxylic acid** is not extensively documented, the indole-2-carboxamide scaffold is a known pharmacophore with diverse activities. Derivatives have shown potential as antiproliferative agents by targeting key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).^[14] These kinases are crucial regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.

Inhibitors targeting the EGFR pathway can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which ultimately prevents the transcription of genes involved in cell proliferation.



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Caption: Potential mechanism of action via inhibition of the EGFR signaling cascade.

Indole derivatives have also been investigated for anti-Trypanosoma cruzi activity, suggesting a potential role in treating parasitic diseases.[15][16] The diverse biological profiles of related compounds underscore the potential of **4,6-dimethyl-1H-indole-2-carboxylic acid** as a valuable scaffold for further investigation in drug discovery programs.

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